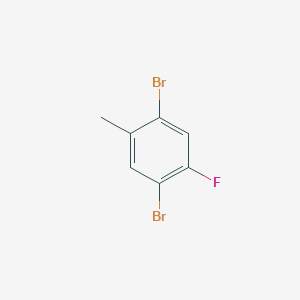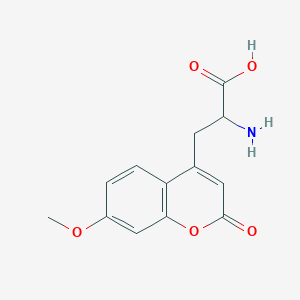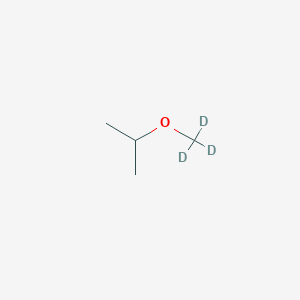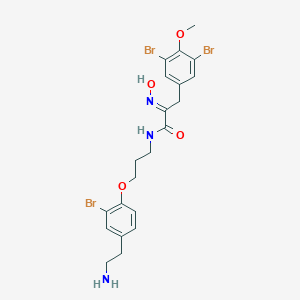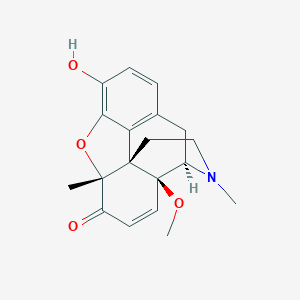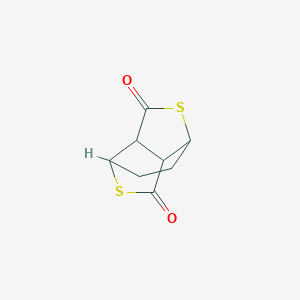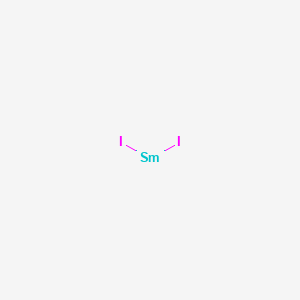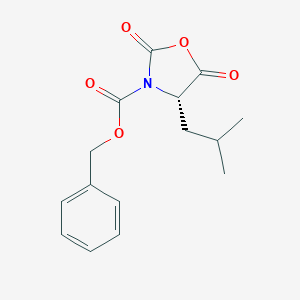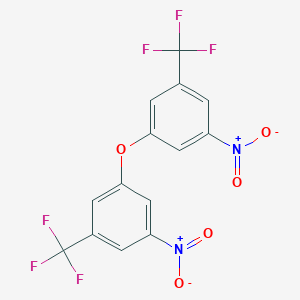
3-Nitro-5-(trifluoromethyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Nitro-5-(trifluoromethyl)phenyl ether” is a chemical compound with the molecular formula C7H4F3NO3 . It is also known as Phenyl trifluoromethyl ether . This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of “3-Nitro-5-(trifluoromethyl)phenyl ether” involves a reaction with hydrogen bromide and acetic acid in water. The mixture is heated at reflux until the reaction is judged to be complete by LCMS. The reaction is then concentrated to yield the desired product .Molecular Structure Analysis
The molecular structure of “3-Nitro-5-(trifluoromethyl)phenyl ether” can be represented by the SMILES string FC(F)(F)Oc1ccccc1 . The InChI key for this compound is GQHWSLKNULCZGI-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanism of the chemical reaction involved in the synthesis of “3-Nitro-5-(trifluoromethyl)phenyl ether” is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Nitro-5-(trifluoromethyl)phenyl ether” include a vapor pressure of 41.3 mmHg at 25 °C, a refractive index n20/D 1.406 (lit.), a boiling point of 102 °C (lit.), and a density of 1.226 g/mL at 25 °C (lit.) .Safety And Hazards
properties
IUPAC Name |
1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHAOMFUZPNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570822 |
Source


|
| Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)phenyl ether | |
CAS RN |
133532-73-7 |
Source


|
| Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

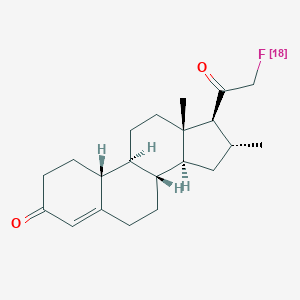
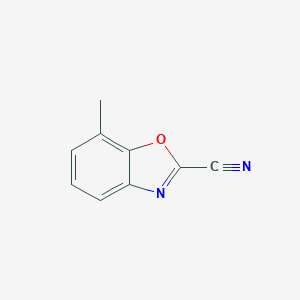
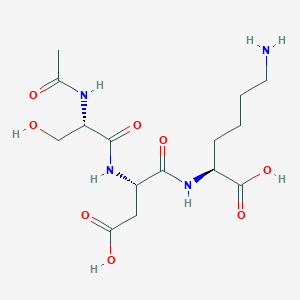

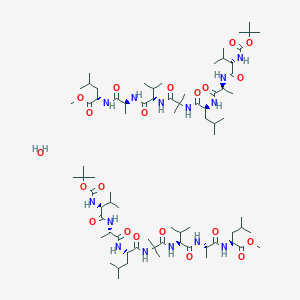
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
